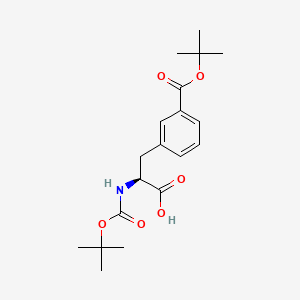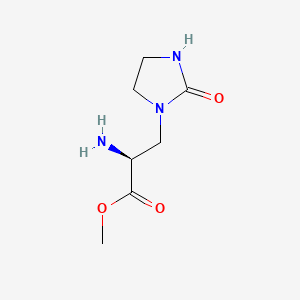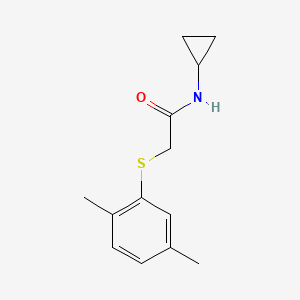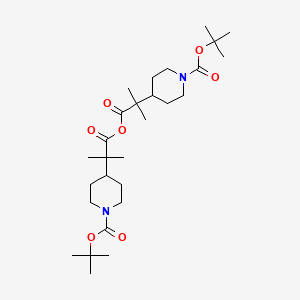
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is a compound commonly used in organic synthesis. The Boc group, or tert-butoxycarbonyl group, is a protective group for amines, which helps to prevent unwanted reactions during chemical synthesis. This compound is particularly useful in the synthesis of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride typically involves the reaction of 2-methylpropanoic anhydride with 1-(Boc)-piperidine-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the acid by-products .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protective groups or functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid, resulting in the formation of the free amine.
Common Reagents and Conditions
Substitution: Reagents such as di-tert-butyl dicarbonate (Boc2O) and bases like triethylamine are commonly used.
Deprotection: Trifluoroacetic acid is often used to remove the Boc group.
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of 2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride involves the formation of a stable carbamate linkage with the amine group. This prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can later be removed under acidic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Another commonly used Boc-protecting reagent.
Carbobenzyloxy (Cbz) group: Another protective group for amines that can be removed by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) group: A protective group that can be removed under basic conditions.
Uniqueness
2-(1-(Boc)-piperidin-4-yl)-2-methylpropanoic anhydride is unique due to its specific structure, which combines the Boc-protecting group with a piperidine ring. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Propriétés
Formule moléculaire |
C28H48N2O7 |
|---|---|
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
tert-butyl 4-[2-methyl-1-[2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoyl]oxy-1-oxopropan-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H48N2O7/c1-25(2,3)36-23(33)29-15-11-19(12-16-29)27(7,8)21(31)35-22(32)28(9,10)20-13-17-30(18-14-20)24(34)37-26(4,5)6/h19-20H,11-18H2,1-10H3 |
Clé InChI |
GALQTZFUDCGZIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)C(=O)OC(=O)C(C)(C)C2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


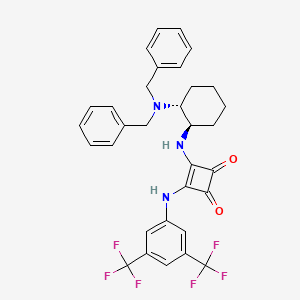




![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
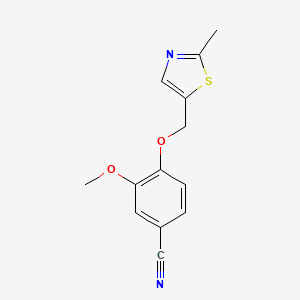

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
